4-Methyl-[1,1'-biphenyl]-2-carbaldehyde molecular weight and formula
4-Methyl-[1,1'-biphenyl]-2-carbaldehyde molecular weight and formula
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde . While often overshadowed by its regioisomer (the 4'-methyl derivative used in sartan drug synthesis), this specific scaffold represents a critical "ortho-substituted" biaryl motif. Its unique steric environment—created by the proximity of the aldehyde group to the biaryl axis—makes it a valuable model for studying atropisomerism and a versatile intermediate for constructing polycyclic aromatic hydrocarbons (PAHs) and fluorenone derivatives.
Critical Differentiation Alert: Researchers frequently confuse this molecule with 4'-methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9), the key intermediate for Telmisartan.
-
Target of this Guide (CAS 2928-40-7): Methyl group is on the same ring as the aldehyde (Position 4).
-
Sartan Intermediate (CAS 16191-28-9): Methyl group is on the distal phenyl ring (Position 4').
Part 1: Physicochemical Profile
The molecular weight and formula are identical for both isomers, necessitating rigorous spectroscopic differentiation.
Core Data Table
| Property | Value | Technical Notes |
| IUPAC Name | 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde | Also known as 4-Methylbiphenyl-2-carboxaldehyde |
| Molecular Formula | Degree of Unsaturation: 9 | |
| Molecular Weight | 196.24 g/mol | Monoisotopic Mass: 196.0888 Da |
| CAS Number | 2928-40-7 | Distinct from 16191-28-9 (4'-isomer) |
| Physical State | Pale yellow oil or low-melting solid | Tendency to supercool; crystallizes upon seeding.[1][2] |
| Boiling Point | ~315°C (Predicted) | High thermal stability due to conjugation. |
| LogP (Predicted) | 3.74 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |
| Solubility | DMSO, Chloroform, Ethyl Acetate | Insoluble in water. |
Part 2: Synthetic Methodology (The "How")
The most robust route to 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This protocol prioritizes regiocontrol to ensure the methyl group remains on the aldehyde-bearing ring.
Retrosynthetic Logic
To synthesize the specific 4-methyl isomer, we must select coupling partners where the methyl and aldehyde functionalities are pre-installed on the aryl halide.
-
Partner A (Electrophile): 2-Bromo-5-methylbenzaldehyde (Wait: Numbering check. If CHO is C1, Br is C2, Me is C4 relative to CHO? No. Correct IUPAC for the precursor is 2-Bromo-4-methylbenzaldehyde ).
-
Partner B (Nucleophile): Phenylboronic acid.
Optimized Experimental Protocol
Reagents:
-
2-Bromo-4-methylbenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.
-
Solvation: Dissolve 2-Bromo-4-methylbenzaldehyde in Toluene/Ethanol. Degas the solvent stream by bubbling Argon for 20 minutes (Critical to prevent Pd oxidation).
-
Activation: Add
. The solution should turn bright yellow. Stir for 10 minutes at room temperature. -
Coupling: Add Phenylboronic acid followed by the aqueous
. -
Reflux: Heat the biphasic mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot will shift significantly upwards (
change). -
Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica Gel 60).-
Eluent Gradient: 100% Hexane
5% EtOAc in Hexane.
-
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the regioselective synthesis of the target molecule via Suzuki-Miyaura coupling.
Part 3: Analytical Validation & QC
Trustworthiness in synthesis relies on proving you have the correct isomer. The following NMR signatures are diagnostic.
1H NMR Interpretation ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aldehyde (-CHO) | 9.98 ppm | Singlet (1H) | Confirms oxidation state. |
| Aromatic C3-H | ~7.85 ppm | Doublet (d, J=1.5 Hz) | The proton meta to the biphenyl linkage and ortho to the aldehyde. |
| Methyl (-CH3) | 2.45 ppm | Singlet (3H) | CRITICAL: If this peak is a singlet, the methyl is on the aldehyde ring. If it appears as a multiplet or shifts slightly due to shielding from the second ring, verify integration. |
| Biphenyl Linkage | 7.30 - 7.50 ppm | Multiplet (5H) | Represents the unsubstituted phenyl ring (Ring B). |
Differentiation Check:
If the NMR shows an
Part 4: Applications in Drug Discovery
While the 4'-isomer is the "Sartan" precursor, the 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7) serves distinct roles in medicinal chemistry:
-
Fluorenone Synthesis: Acid-catalyzed cyclization of this aldehyde yields substituted fluorenones. The position of the methyl group (C4) directs the cyclization to form specific methylfluorenone isomers used in organic electronics.
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Atropisomerism Studies: The bulk of the aldehyde at C2 and the methyl at C4 creates significant steric strain against the phenyl ring at C1. This restricts rotation around the biaryl axis, making this molecule a standard probe for measuring rotational energy barriers in biaryl systems.
-
Schiff Base Ligands: Condensation of the aldehyde with chiral amines generates steric bulky ligands used in asymmetric catalysis.
Isomer Decision Tree
Figure 2: Decision matrix for distinguishing the target molecule from its commercially dominant isomer.
References
-
ChemScene. (2023). Product Data: 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 2928-40-7).[3] Retrieved from
-
Sigma-Aldrich. (2023). 4-Methyl-[1,1'-biphenyl]-2-carbaldehyde Specification Sheet. Retrieved from (Note: Verify specific catalog number for 4- vs 4'- isomer as vendors often cross-list).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis protocol).
-
PubChem. (2023). Compound Summary: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde (CAS 16191-28-9).[4][5][6] Retrieved from (Included for differential diagnosis).
Sources
- 1. prepchem.com [prepchem.com]
- 2. [1,1'-Biphenyl]-4-carboxaldehyde, 2',4',6'-trimethyl- synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 4'-METHYL-BIPHENYL-2-CARBALDEHYDE | 16191-28-9 [chemicalbook.com]
- 6. 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | C14H12O | CID 1394009 - PubChem [pubchem.ncbi.nlm.nih.gov]
